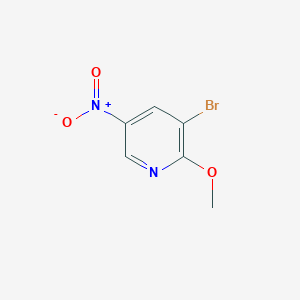

3-Bromo-2-methoxy-5-nitropyridine

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

3-bromo-2-methoxy-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O3/c1-12-6-5(7)2-4(3-8-6)9(10)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRCSBPXFYAADHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60616121 | |

| Record name | 3-Bromo-2-methoxy-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60616121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15862-50-7 | |

| Record name | 3-Bromo-2-methoxy-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60616121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-2-methoxy-5-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Strategic Utility of 3-Bromo-2-methoxy-5-nitropyridine in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold for Medicinal Chemistry

3-Bromo-2-methoxy-5-nitropyridine, identified by its CAS number 15862-50-7 , is a highly functionalized heterocyclic compound that has emerged as a critical building block in the synthesis of complex molecular architectures, particularly within the pharmaceutical and agrochemical sectors.[1][2] Its strategic arrangement of a bromine atom, a methoxy group, and a nitro group on a pyridine core imparts a unique reactivity profile, making it an invaluable intermediate for the construction of novel bioactive molecules.[1] This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and applications, with a focus on its practical utility in drug discovery and development.

Physicochemical and Spectroscopic Profile

This compound typically presents as an off-white to light yellow crystalline solid.[1][3] Its molecular structure and key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 15862-50-7 | [1][4][5][6][7] |

| Molecular Formula | C₆H₅BrN₂O₃ | [1][4][7] |

| Molecular Weight | 233.02 g/mol | [1][3] |

| Appearance | Off-white to light yellow solid | [3] |

| Melting Point | 89°C | [3] |

| Boiling Point | 285.0 ± 35.0 °C (Predicted) | [3] |

| Density | 1.730 ± 0.06 g/cm³ (Predicted) | [3] |

| Storage | Inert atmosphere, Room Temperature | [1][3] |

Spectroscopic analysis is crucial for the unambiguous identification and quality control of this compound. While detailed spectral data should be acquired and interpreted for each batch, typical ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry characteristics are well-documented.[8] The predicted mass spectrum shows characteristic peaks corresponding to the molecular ion and its isotopic pattern due to the presence of bromine.[9]

Synthesis and Chemical Reactivity

The synthesis of this compound is typically achieved through a multi-step process starting from more common pyridine derivatives.[1] A common and efficient laboratory-scale synthesis involves the selective bromination of a suitable precursor.

Synthetic Workflow: A Representative Protocol

A prevalent synthetic route involves the bromination of 2-methoxy-5-nitropyridine.[1] This method offers good regioselectivity and yield.

Step-by-Step Protocol:

-

Dissolution: Dissolve 2-methoxy-5-nitropyridine in a suitable solvent, such as a chlorinated solvent or a strong acid, under an inert atmosphere.

-

Addition of Brominating Agent: Cool the solution in an ice bath and slowly add a brominating agent, such as N-bromosuccinimide (NBS), in stoichiometric amounts.

-

Reaction Monitoring: Stir the reaction mixture at a controlled temperature (e.g., 0°C to room temperature) and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Once the reaction is complete, quench the reaction mixture with a reducing agent solution (e.g., sodium thiosulfate) to neutralize any excess bromine.

-

Extraction and Purification: Extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield pure this compound.

Caption: A generalized workflow for the synthesis of this compound.

Key Chemical Reactivities

The utility of this compound in organic synthesis stems from the distinct reactivity of its functional groups. The electron-withdrawing nitro group activates the pyridine ring, making it susceptible to nucleophilic aromatic substitution. The bromine atom is a versatile handle for various cross-coupling reactions, while the methoxy group can also be a site for substitution.

Caption: Major reaction pathways for this compound.

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of a wide range of biologically active compounds.[1] Its ability to participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, is fundamental to constructing the complex carbon-carbon and carbon-heteroatom bonds that are prevalent in modern drug candidates.[2]

This scaffold has been instrumental in the development of molecules targeting a variety of therapeutic areas, including:

-

Oncology: The nitropyridine moiety is a known pharmacophore in certain anticancer agents.

-

Antiviral Agents: Its structure can be elaborated to mimic nucleosides or other viral protein inhibitors.[1]

-

Central Nervous System (CNS) Disorders: Pyridine-based structures are common in drugs targeting CNS receptors and enzymes.[2]

For instance, the bromo- and nitro-substituted pyridine core can be sequentially modified. The bromine allows for the introduction of diverse substituents via cross-coupling, while the nitro group can be reduced to an amine, which can then be further functionalized.[10] This sequential reactivity provides a powerful platform for generating libraries of compounds for high-throughput screening.

Safety, Handling, and Storage

This compound is considered a hazardous chemical and should be handled with appropriate precautions.[1] It is classified as a skin irritant (Category 2), a serious eye irritant (Category 2), and may cause respiratory irritation (Category 3).[11]

| Hazard Statement | GHS Classification | Precautionary Measures |

| H315 | Causes skin irritation | Wear protective gloves and clothing.[11] |

| H319 | Causes serious eye irritation | Wear eye and face protection.[11] |

| H335 | May cause respiratory irritation | Use only outdoors or in a well-ventilated area. Avoid breathing dust.[3][11] |

Handling:

-

Use in a well-ventilated area, preferably in a chemical fume hood.[5]

-

Avoid contact with skin, eyes, and clothing.[12]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[5]

-

Avoid dust formation.[13]

Storage:

-

Store in a tightly closed container in a dry and well-ventilated place.[14]

-

Store away from incompatible materials such as strong oxidizing agents.[5]

Conclusion

This compound is a strategically important building block for chemical synthesis, particularly in the realm of drug discovery. Its well-defined reactivity allows for the controlled and predictable introduction of molecular diversity, making it a valuable tool for medicinal chemists. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective utilization in the laboratory.

References

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound | China | Manufacturer | Henan Fengda Chemical Co., Ltd [chemicalbook.com]

- 6. 15862-50-7|this compound|BLD Pharm [bldpharm.com]

- 7. This compound [oakwoodchemical.com]

- 8. This compound(15862-50-7) 1H NMR spectrum [chemicalbook.com]

- 9. PubChemLite - this compound (C6H5BrN2O3) [pubchemlite.lcsb.uni.lu]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. echemi.com [echemi.com]

- 12. jubilantingrevia.com [jubilantingrevia.com]

- 13. capotchem.com [capotchem.com]

- 14. fishersci.com [fishersci.com]

The Strategic Utility of 3-Bromo-2-methoxy-5-nitropyridine in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary medicinal chemistry, the strategic selection of starting materials is paramount to the efficient and successful development of novel therapeutic agents. Among the vast arsenal of chemical building blocks, substituted pyridines hold a privileged status due to their prevalence in numerous FDA-approved drugs. This guide provides a comprehensive technical overview of 3-Bromo-2-methoxy-5-nitropyridine, a highly functionalized and versatile intermediate poised for significant applications in the synthesis of complex bioactive molecules, particularly in the realms of oncology and virology.

Physicochemical Properties and Structural Attributes

This compound (CAS No: 15862-50-7) is a pale yellow to light brown crystalline solid at room temperature.[1] Its molecular architecture, featuring a pyridine core strategically adorned with a bromo, a methoxy, and a nitro group, renders it a highly reactive and versatile synthetic intermediate.

| Property | Value | Source |

| Molecular Formula | C₆H₅BrN₂O₃ | [2] |

| Molecular Weight | 233.02 g/mol | [2] |

| Melting Point | 89 °C | [2] |

| Appearance | Off-white to light yellow solid | [2] |

| Solubility | Sparingly soluble in water | [1] |

The interplay of the electron-withdrawing nitro group and the bromo substituent, coupled with the electron-donating methoxy group, creates a unique electronic landscape on the pyridine ring. This electronic arrangement is the cornerstone of its reactivity, enabling a range of selective chemical transformations that are highly sought after in drug discovery programs.

Synthesis and Manufacturing of this compound

The industrial production of this compound is a synthetic process, with no known natural sources.[1] A common and efficient laboratory-scale synthesis involves the regioselective bromination of 2-methoxy-5-nitropyridine.

Experimental Protocol: Bromination of 2-methoxy-5-nitropyridine

This protocol outlines a representative synthesis of this compound.

Materials:

-

2-methoxy-5-nitropyridine

-

N-Bromosuccinimide (NBS)

-

Sulfuric acid (concentrated)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methoxy-5-nitropyridine (1.0 eq) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add concentrated sulfuric acid (2.0 eq) while maintaining the temperature at 0 °C.

-

Add N-Bromosuccinimide (1.1 eq) portion-wise over 15 minutes, ensuring the temperature does not exceed 5 °C.

-

Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture over crushed ice.

-

Neutralize the aqueous layer by the slow addition of saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield this compound as a solid.

Causality of Experimental Choices:

-

The use of sulfuric acid as a catalyst activates the pyridine ring towards electrophilic substitution.

-

N-Bromosuccinimide is a convenient and effective brominating agent for this transformation.

-

The low-temperature conditions help to control the exothermicity of the reaction and improve the regioselectivity.

-

The aqueous workup and purification by column chromatography are essential to remove unreacted starting materials and byproducts, ensuring the high purity of the final product.

Chemical Reactivity and Synthetic Utility

The strategic placement of the bromo, methoxy, and nitro groups on the pyridine ring dictates the reactivity of this compound, making it a valuable precursor for a variety of important chemical transformations.

Nucleophilic Aromatic Substitution (SNAAr)

The electron-deficient nature of the pyridine ring, enhanced by the nitro group, facilitates nucleophilic aromatic substitution reactions. The bromine atom at the 3-position can be displaced by a variety of nucleophiles, such as amines, thiols, and alkoxides. This reaction is a powerful tool for introducing diverse functionalities and building molecular complexity.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular scaffolds found in many drug candidates.

Application in Drug Discovery: A Gateway to Kinase Inhibitors

While a specific marketed drug directly synthesized from this compound is not publicly disclosed, its structural motifs are highly relevant to the synthesis of kinase inhibitors, a major class of anticancer drugs. The following section illustrates a hypothetical, yet representative, synthetic pathway to a kinase inhibitor scaffold, demonstrating the utility of this versatile intermediate.

Many kinase inhibitors feature a substituted pyrimidine or pyridine core linked to an aniline moiety. This compound can serve as a key building block for the aniline portion of such molecules.

Hypothetical Synthesis of a Kinase Inhibitor Precursor

Step-by-Step Rationale:

-

Suzuki Coupling: The bromine atom on this compound is strategically utilized in a Suzuki coupling reaction with an appropriate arylboronic acid. This step introduces a key aryl group, which is often crucial for binding to the active site of the target kinase.

-

Nitro Group Reduction: The nitro group is then reduced to an amine. This transformation is typically achieved with high efficiency using reagents like iron in acidic media or catalytic hydrogenation. The resulting amino group serves as a nucleophile for the subsequent reaction.

-

Nucleophilic Aromatic Substitution: The newly formed aniline derivative is then reacted with a chloro-pyrimidine (a common core structure in kinase inhibitors). The amino group displaces the chlorine atom in a nucleophilic aromatic substitution reaction, forming the final kinase inhibitor scaffold.

This hypothetical pathway highlights how the distinct functional groups of this compound can be sequentially and selectively manipulated to construct a complex molecular architecture relevant to drug discovery.

Safety and Handling

This compound is considered a hazardous chemical and should be handled with appropriate safety precautions.[1] It may cause skin, eye, and respiratory irritation.[1]

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and vapors.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its unique combination of reactive functional groups allows for a wide range of chemical transformations, making it an ideal starting material for the synthesis of complex heterocyclic compounds with potential therapeutic applications. For researchers and drug development professionals, a thorough understanding of the properties, synthesis, and reactivity of this intermediate can unlock new avenues for the discovery of novel and effective drugs.

References

3-Bromo-2-methoxy-5-nitropyridine: A Strategic Synthesis and Application Guide

An In-depth Technical Guide for Drug Development Professionals

Abstract

3-Bromo-2-methoxy-5-nitropyridine (CAS No. 15862-50-7) is a pivotal, polysubstituted heterocyclic intermediate whose value in modern medicinal and agrochemical research cannot be overstated.[1] This guide provides an in-depth analysis of its synthesis, moving beyond simple protocols to explore the strategic and mechanistic considerations that underpin its creation. We will dissect two primary, industrially relevant synthetic pathways, offering detailed experimental procedures, mechanistic insights, and a comparative analysis to empower researchers in their selection of an optimal route. This document is structured to serve as a practical reference for scientists engaged in complex molecule synthesis, where the strategic use of such building blocks is paramount for success.

Chapter 1: The Emergence and Significance of a Versatile Scaffold

Discovery Context: An Evolution of Necessity

The discovery of this compound is not marked by a single, celebrated event but rather by its gradual emergence as a critical building block in the expanding field of heterocyclic chemistry.[1] Its development was driven by the persistent need for functionalized pyridine scaffolds that allow for precise, regioselective modifications. The unique arrangement of an electron-donating methoxy group, an electron-withdrawing nitro group, and a synthetically versatile bromine atom creates a molecule primed for a variety of subsequent chemical transformations, making it an invaluable asset in the synthesis of bioactive compounds.[1][2]

Core Utility in Drug Discovery and Agrochemicals

The strategic importance of this molecule lies in the distinct reactivity of its functional groups:

-

The Bromo Group (C3): Serves as a prime handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the construction of complex carbon-carbon and carbon-heteroatom bonds essential for building novel drug candidates.[2]

-

The Nitro Group (C5): Functions as a powerful electron-withdrawing group, activating the pyridine ring for certain reactions. More importantly, it is readily reduced to an amine, providing a key vector for introducing amides, ureas, and other nitrogen-containing functionalities.[3][4]

-

The Methoxy Group (C2): As a strong electron-donating group, it influences the electronics of the ring and can be a site for demethylation to reveal a pyridone scaffold if required.

This trifecta of functionality makes this compound a cornerstone intermediate in the development of antiviral, anticancer, and insecticidal agents.[1]

Physicochemical & Safety Profile

The compound is a pale yellow to light brown crystalline solid at room temperature.[1] Proper handling is crucial, as it is considered a hazardous chemical with potential irritant properties.[1][5]

| Property | Value | Reference |

| CAS Number | 15862-50-7 | [6] |

| Molecular Formula | C₆H₅BrN₂O₃ | [7] |

| Molecular Weight | 233.03 g/mol | [6] |

| Appearance | Pale yellow crystalline solid | [1] |

| Storage | Inert atmosphere, Room Temperature | [1] |

| Safety | Potential irritant; handle with PPE in a fume hood. | [5] |

Chapter 2: Retrosynthetic Strategy and Mechanistic Rationale

The synthesis of this compound can be approached from two logical retrosynthetic disconnections. The choice between these pathways often depends on the availability and cost of the starting materials.

References

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. This compound | China | Manufacturer | Henan Fengda Chemical Co., Ltd [chemicalbook.com]

- 6. This compound [oakwoodchemical.com]

- 7. PubChemLite - this compound (C6H5BrN2O3) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Bromo-2-methoxy-5-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-methoxy-5-nitropyridine is a key heterocyclic building block in medicinal chemistry and agrochemical research. Its trifunctional nature, featuring a pyridine core substituted with a bromine atom, a methoxy group, and a nitro group, makes it a versatile intermediate for the synthesis of a wide array of more complex molecules with potential biological activity. Accurate and comprehensive characterization of this compound is paramount to ensure the identity, purity, and quality of downstream products. This guide provides a detailed overview of the expected spectroscopic data (NMR, IR, and MS) for this compound, grounded in the analysis of closely related analogs and fundamental principles of spectroscopic interpretation.

Chemical Structure and Predicted Spectroscopic Features

A thorough understanding of the chemical structure is the foundation for interpreting spectroscopic data. The arrangement of substituents on the pyridine ring dictates the electronic environment of each atom, which in turn governs its spectroscopic signature.

Figure 1: Chemical structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to be relatively simple, showing signals for the two aromatic protons and the three methoxy protons. The chemical shifts are influenced by the electron-withdrawing effects of the nitro group and the nitrogen atom in the pyridine ring, and the electron-donating effect of the methoxy group.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.9 - 9.1 | d | 1H | H-6 | The proton at the 6-position is ortho to the ring nitrogen and is strongly deshielded by its electron-withdrawing inductive effect and the anisotropic effect of the ring. |

| ~8.2 - 8.4 | d | 1H | H-4 | The proton at the 4-position is deshielded by the adjacent electron-withdrawing nitro group. |

| ~4.1 - 4.3 | s | 3H | -OCH₃ | The methoxy protons are in a typical region for this functional group, slightly downfield due to the aromatic ring. |

Note: The exact chemical shifts and coupling constants are predictions based on the analysis of substituted pyridines. The two aromatic protons, H-4 and H-6, are expected to show a small meta coupling (⁴J) on the order of 2-3 Hz.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are highly dependent on the electronic environment of each carbon atom.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~160 - 165 | C-2 | This carbon is attached to two electronegative atoms (N and O), causing a significant downfield shift. |

| ~145 - 150 | C-6 | This carbon is adjacent to the ring nitrogen, leading to a downfield shift. |

| ~138 - 142 | C-5 | The carbon bearing the nitro group is expected to be significantly deshielded. |

| ~135 - 140 | C-4 | This carbon is influenced by the adjacent nitro group and the ring nitrogen. |

| ~110 - 115 | C-3 | The carbon attached to the bromine atom is expected in this region. |

| ~54 - 56 | -OCH₃ | The methoxy carbon appears in its characteristic upfield region. |

Note: These are predicted chemical shifts based on data from analogous compounds like 5-bromo-2-methoxy-4-methyl-3-nitropyridine.[1]

Experimental Protocol for NMR Spectroscopy

A robust and reproducible NMR protocol is essential for obtaining high-quality data.

Figure 2: A generalized workflow for NMR analysis.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry vial.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumental Setup and Data Acquisition:

-

The experiments should be performed on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

The sample is inserted into the magnet, and the field is locked onto the deuterium signal of the solvent.

-

The magnetic field homogeneity is optimized by shimming.

-

For ¹H NMR, a standard pulse sequence is used.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance sensitivity.

-

-

Data Processing:

-

The acquired free induction decays (FIDs) are Fourier transformed to yield the NMR spectra.

-

The spectra are then phased and baseline corrected.

-

The chemical shifts are referenced to the internal standard.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule.

Predicted IR Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100 - 3000 | C-H stretching | Aromatic C-H |

| ~2950 - 2850 | C-H stretching | Aliphatic C-H (-OCH₃) |

| ~1600 - 1580 | C=C and C=N stretching | Pyridine ring |

| ~1530 - 1500 | Asymmetric N-O stretching | Nitro group (-NO₂) |

| ~1350 - 1330 | Symmetric N-O stretching | Nitro group (-NO₂) |

| ~1250 - 1200 | Asymmetric C-O-C stretching | Aryl ether (-OCH₃) |

| ~1050 - 1000 | Symmetric C-O-C stretching | Aryl ether (-OCH₃) |

| ~850 - 800 | C-H out-of-plane bending | Aromatic C-H |

| ~700 - 600 | C-Br stretching | Aryl bromide |

Note: The presence of strong absorption bands for the nitro group is a key diagnostic feature in the IR spectrum.

Experimental Protocol for FTIR Spectroscopy

References

An In-depth Technical Guide to 3-Bromo-2-methoxy-5-nitropyridine: Reactivity and Electronic Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block

3-Bromo-2-methoxy-5-nitropyridine is a halogenated and functionalized pyridine derivative with the chemical formula C₆H₅BrN₂O₃.[1][2] At room temperature, it exists as a pale yellow to light brown crystalline solid.[1] Its molecular architecture, featuring a pyridine ring substituted with bromo, methoxy, and nitro groups, makes it a highly reactive and versatile intermediate in synthetic chemistry.[1] This compound is entirely synthetic and finds its primary applications in medicinal chemistry as a scaffold for synthesizing bioactive compounds, including antiviral and anticancer agents, as well as in agrochemical research.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 15862-50-7 | [2] |

| Molecular Formula | C₆H₅BrN₂O₃ | [2] |

| Molecular Weight | 233.03 g/mol | [2] |

| Appearance | Pale yellow to light brown crystalline solid | [1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Density | 1.73 g/cm³ | [3] |

| Flash Point | 126.1 °C | [3] |

| pKa | -2.99 ± 0.20 (Predicted) | [1] |

| Storage | Inert atmosphere, Room Temperature | [1] |

Electronic Properties: The Interplay of Substituents

The reactivity of this compound is dictated by the electronic interplay of its three key substituents on the pyridine ring. Understanding these electronic effects is crucial for predicting its behavior in chemical reactions.

-

Nitro Group (-NO₂): The nitro group at the 5-position is a strong electron-withdrawing group through both resonance and inductive effects. This significantly reduces the electron density of the pyridine ring, making it more susceptible to nucleophilic attack.

-

Bromo Group (-Br): The bromine atom at the 3-position is an electronegative atom that exerts an electron-withdrawing inductive effect. However, it can also donate electron density to the ring through resonance. In the context of this molecule, its primary role is as a good leaving group in cross-coupling and nucleophilic substitution reactions.

-

Methoxy Group (-OCH₃): The methoxy group at the 2-position is an electron-donating group through resonance, which can partially counteract the electron-withdrawing effects of the nitro and bromo groups. This substituent also influences the regioselectivity of certain reactions.

The combination of these substituents creates a unique electronic landscape on the pyridine ring, with specific positions being more activated or deactivated towards different types of reagents.

Synthesis of this compound

A common synthetic route to this compound involves the bromination of 2-methoxy-5-nitropyridine.[1] Another reported method is the nucleophilic aromatic substitution of a chloro-precursor.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol describes the synthesis of a related isomer, 5-bromo-2-methoxy-3-nitropyridine, from 5-bromo-2-chloro-3-nitropyridine, which illustrates the general principle of nucleophilic substitution.

Diagram 1: Synthesis of 5-Bromo-2-methoxy-3-nitropyridine

Caption: Synthesis of 5-bromo-2-methoxy-3-nitropyridine.

Step-by-Step Procedure: [4]

-

To a stirred solution of 5-bromo-2-chloro-3-nitropyridine (86 mmol) in methanol (75 mL) at 0 °C, a solution of 25% w/w sodium methoxide in methanol (20 mL, 87 mmol) is added dropwise over 10 minutes.

-

The reaction mixture is stirred at 0 °C for 1 hour.

-

The reaction is allowed to warm to room temperature and stirred for an additional 18 hours.

-

The reaction mixture is concentrated under vacuum to approximately half its original volume.

-

The concentrated mixture is poured into ice water (~500 mL) to precipitate the product.

-

The precipitate is filtered, washed with cold water, and dried under vacuum to yield the final product as a pale yellow solid (98% yield).[4]

Reactivity and Key Reactions

The unique electronic properties of this compound make it a versatile substrate for a variety of organic transformations, particularly cross-coupling reactions and nucleophilic aromatic substitutions.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 3-position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the synthesis of complex molecules for pharmaceuticals and materials science.[5][6]

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organohalide with a boronic acid in the presence of a palladium catalyst and a base.[7]

Diagram 2: Suzuki-Miyaura Coupling Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

General Experimental Protocol for Suzuki-Miyaura Coupling: [8]

-

A dry reaction vessel is charged with this compound (1.0 equiv.), the desired arylboronic acid (1.1–1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2–3 equiv.).

-

The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., Argon or Nitrogen).

-

Degassed solvent (e.g., 1,4-dioxane/water mixture) is added via syringe.

-

The reaction mixture is heated to 80–110 °C and stirred for 2–18 hours, with progress monitored by TLC or LC-MS.

-

Upon completion, the reaction is worked up by dilution with a suitable organic solvent, washing with water and brine, drying over an anhydrous salt (e.g., Na₂SO₄), and concentrating in vacuo.

-

The crude product is then purified by flash column chromatography.

The Sonogashira coupling is a cross-coupling reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper(I).[9][10]

Diagram 3: Sonogashira Coupling Workflow

Caption: General workflow for a Sonogashira coupling reaction.

General Experimental Protocol for Sonogashira Coupling: [9][11]

-

To a solution of this compound (1.0 equiv) in a suitable solvent (e.g., THF) at room temperature, add sequentially a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq), a copper(I) cocatalyst (e.g., CuI, 0.025 eq), a base (e.g., diisopropylamine, 7.0 eq), and the terminal alkyne (1.1 eq).

-

The reaction is stirred for approximately 3 hours.

-

The reaction mixture is then diluted with an organic solvent like diethyl ether and filtered through a pad of Celite®.

-

The filtrate is washed sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

-

The organic layer is dried over anhydrous Na₂SO₄ and concentrated in vacuo.

-

The resulting crude product is purified by flash column chromatography on silica gel.

Nucleophilic Aromatic Substitution (SₙAr)

The strongly electron-withdrawing nitro group makes the pyridine ring of this compound susceptible to nucleophilic aromatic substitution. While the bromine atom can act as a leaving group, other positions on the ring can also be activated for nucleophilic attack depending on the reaction conditions and the nucleophile used. Nitropyridines are known to react with carbanions to give products of C-H alkylation via vicarious nucleophilic substitution.[12]

Applications in Drug Discovery and Development

The versatility of this compound as a synthetic intermediate has led to its use in the development of various pharmaceutical compounds. Its ability to participate in a wide range of chemical transformations allows for the efficient construction of complex molecular architectures found in many drug candidates.[1][5][6]

Safety and Handling

This compound is considered a hazardous chemical and should be handled with appropriate safety precautions.[1][13] It is harmful if swallowed, in contact with skin, or if inhaled.[13] Always use this compound in a well-ventilated chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[13] Store in a tightly closed container in a cool, dry place away from heat, sparks, and open flames.[13]

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its unique electronic properties, arising from the interplay of its bromo, methoxy, and nitro substituents, allow for a wide range of chemical transformations. A thorough understanding of its reactivity is essential for its effective utilization in the synthesis of novel compounds for pharmaceutical and agrochemical applications.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound [oakwoodchemical.com]

- 3. echemi.com [echemi.com]

- 4. 5-BROMO-2-METHOXY-3-NITRO-PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. benchchem.com [benchchem.com]

- 9. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 10. Sonogashira Coupling [organic-chemistry.org]

- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 12. pubs.acs.org [pubs.acs.org]

- 13. This compound | China | Manufacturer | Henan Fengda Chemical Co., Ltd [chemicalbook.com]

Navigating the Solution Space: A Technical Guide to the Solubility of 3-Bromo-2-methoxy-5-nitropyridine in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of 3-Bromo-2-methoxy-5-nitropyridine, a key intermediate in pharmaceutical and agrochemical research. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide offers a robust framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine its solubility in a range of common organic solvents. By examining the molecule's structural attributes and drawing comparisons with related compounds, we present a predictive solubility profile. Furthermore, this document details a rigorous, step-by-step experimental protocol for the precise determination of solubility, ensuring the generation of reliable and reproducible data.

Introduction: The Critical Role of Solubility in a Research Context

This compound (C₆H₅BrN₂O₃) is a crystalline solid, typically appearing as a pale yellow to light brown substance.[1] Its utility as a precursor in the synthesis of novel bioactive molecules underscores the importance of understanding its physicochemical properties, paramount among which is solubility.[1] Solubility dictates the choice of solvents for chemical reactions, influences purification strategies such as crystallization, and is a critical determinant of a compound's behavior in biological assays. A thorough understanding of the solubility of this compound is therefore not merely academic, but a fundamental prerequisite for its effective application in research and development.

This guide will delve into the theoretical underpinnings of this compound's solubility, followed by a practical, field-proven methodology for its empirical determination.

Predicting Solubility: A Molecular Structure-Based Approach

The solubility of a compound is governed by the principle of "like dissolves like," which posits that substances with similar polarities are more likely to be soluble in one another.[2] The molecular structure of this compound, with its combination of functional groups, presents a nuanced polarity profile that will dictate its interaction with various organic solvents.

-

The Pyridine Ring: The core pyridine structure, with its nitrogen atom, imparts a degree of polarity and the capacity for hydrogen bonding.[3]

-

The Methoxy Group (-OCH₃): This electron-donating group can participate in hydrogen bonding as an acceptor and contributes to the molecule's overall polarity.

-

The Bromo Group (-Br): The bromine atom is an electron-withdrawing group that increases the molecular weight and contributes to the dipole moment of the molecule.

-

The Nitro Group (-NO₂): This strongly electron-withdrawing and highly polar group significantly influences the overall polarity of the compound.

Considering these structural features, it is anticipated that this compound will exhibit favorable solubility in polar aprotic and polar protic solvents, and limited solubility in non-polar solvents.

Comparative Analysis with Structurally Related Compounds

To further refine our solubility predictions, we can examine the known solubility of structurally analogous compounds:

-

2-Methoxypyridine: This compound is reported to be soluble in most organic solvents and possesses moderate solubility in water.[4]

-

Nitropyridines: As a general class, nitropyridines tend to be insoluble in water but soluble in organic solvents such as ether.[5] For instance, 2,4-dichloro-5-nitropyridine demonstrates good solubility in polar aprotic and alcohol-based solvents, with poor solubility in non-polar organic solvents.[6]

Based on this comparative analysis, a qualitative solubility profile for this compound can be predicted.

Predicted Solubility Profile

The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents, categorized by their polarity.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with the methoxy and nitro groups, and the pyridine nitrogen. |

| Polar Protic | Water | Sparingly Soluble[1] | The presence of the larger bromo and aromatic ring components likely limits significant aqueous solubility. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High | Strong dipole moments can effectively solvate the polar regions of the molecule. |

| Polar Aprotic | Acetone, Ethyl Acetate | Moderate to High | Good general-purpose solvents for moderately polar organic compounds. |

| Non-Polar | Hexane, Toluene | Low to Insoluble | The significant polarity of the nitro and methoxy groups will likely lead to poor interaction with non-polar solvents. |

| Halogenated | Dichloromethane, Chloroform | Moderate | Can solvate a range of organic compounds, but the high polarity of the nitro group may limit very high solubility. |

Experimental Determination of Solubility: A Validated Protocol

To obtain precise and actionable solubility data, a systematic experimental approach is essential. The isothermal equilibrium method, often referred to as the "shake-flask" method, is the gold standard for determining the thermodynamic solubility of a compound.[7]

Principle of the Isothermal Equilibrium Method

This method involves creating a saturated solution of the compound in the solvent of interest at a constant temperature. The concentration of the dissolved compound in the clear supernatant is then quantified to determine the solubility.

Step-by-Step Experimental Workflow

The following protocol provides a detailed methodology for determining the solubility of this compound.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a pre-weighed glass vial. The presence of undissolved solid is crucial for ensuring equilibrium.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium (typically 24-48 hours).

-

-

Sample Separation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

-

-

Quantification:

-

The concentration of this compound in the clear filtrate can be determined using a suitable analytical method.

-

HPLC-UV: This is a highly accurate and specific method. A calibration curve must be prepared using standard solutions of the compound of known concentrations.

-

UV-Vis Spectrophotometry: If the compound has a suitable chromophore and the solvent is transparent in the UV-Vis region, this method can be employed. A calibration curve is also required.

-

-

-

Data Reporting:

-

The solubility should be reported in standard units such as mg/mL or mol/L at the specified temperature.

-

Visualizing the Experimental Workflow

References

A Comprehensive Technical Guide to the Safe Handling and Application of 3-Bromo-2-methoxy-5-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the safety protocols, handling procedures, and chemical reactivity of 3-Bromo-2-methoxy-5-nitropyridine (CAS No. 15862-50-7), a key intermediate in pharmaceutical and agrochemical research. As a Senior Application Scientist, the following content is synthesized from established safety data and practical field insights to ensure both operational safety and experimental success.

Core Safety Directives & Hazard Analysis

This compound is a halogenated, nitro-substituted aromatic compound that demands careful handling due to its irritant properties.[1][2][3] Understanding its hazard profile is the foundation of safe laboratory practice.

GHS Hazard Classification

The Globally Harmonized System (GHS) provides a clear framework for understanding the primary hazards associated with this compound.

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation.[1][3] |

| Eye Irritation | 2 / 2A | H319: Causes serious eye irritation.[1][3] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[1][3] |

| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed.[4] |

This data is a synthesis of information from multiple supplier safety data sheets.

The primary risks upon acute exposure are irritation to the skin, eyes, and respiratory tract.[1] While comprehensive long-term toxicological data is limited, it is prudent to handle this compound with the assumption of potential systemic toxicity with prolonged or high-dose exposure.[1]

Physicochemical Properties and Stability

Understanding the physical properties is critical for safe storage and handling.

| Property | Value | Source |

| Appearance | Off-white to light yellow/brown crystalline solid. | [1][5] |

| Molecular Formula | C₆H₅BrN₂O₃ | [4] |

| Molecular Weight | 233.02 g/mol | [4] |

| Melting Point | 89°C | [4] |

| Boiling Point | ~285°C (Predicted) | [4] |

| Storage Temperature | Room Temperature, under inert atmosphere. | [4] |

Chemical Stability: The compound is stable under recommended storage conditions.[6] However, it is incompatible with strong oxidizing agents, strong acids, and strong bases.[5][6] Contact with these materials should be avoided to prevent vigorous and potentially hazardous reactions. Hazardous decomposition products upon combustion include carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen bromide gas.[5][7]

Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is mandatory. This begins with engineering controls and is supplemented by robust personal protective equipment.

Engineering Controls: The First Line of Defense

All operations involving this compound, from weighing to reaction setup and workup, must be conducted within a certified chemical fume hood.[5] This is the most critical engineering control to prevent inhalation of the powdered compound or any vapors. An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[8]

Mandatory Personal Protective Equipment (PPE)

The following PPE is required for all personnel handling this compound. This protocol is a self-validating system; adherence at each step ensures comprehensive protection.

Caption: Mandatory PPE for handling this compound.

Standard Operating Procedures: From Benchtop to Waste

Adherence to a strict workflow minimizes risk and ensures procedural integrity.

Handling and Storage Protocol

-

Receiving and Storage: Upon receipt, store the container in a cool, dry, and well-ventilated area away from incompatible materials.[1][2] The container must be kept tightly closed and stored under an inert atmosphere is recommended for long-term stability.[4]

-

Dispensing: Conduct all weighing and transfer operations within a chemical fume hood to avoid generating airborne dust.

-

General Hygiene: Wash hands and any exposed skin thoroughly after handling.[5] Do not eat, drink, or smoke in the laboratory.[2] Contaminated clothing should be removed immediately and laundered before reuse.[9]

Emergency First Aid Procedures

Immediate and appropriate first aid is critical in the event of an exposure.

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, separating the eyelids with fingers to ensure complete irrigation.[5] Seek immediate medical attention.[10] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[5][10] If skin irritation persists, seek medical attention. |

| Inhalation | Move the individual to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5][10] |

| Ingestion | Wash out the mouth with copious amounts of water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[3][5] Call a physician or poison control center immediately. |

Spill Management and Decontamination

-

Small Spills: For minor spills within a fume hood, trained personnel wearing appropriate PPE should gently cover the spill with an inert absorbent material (e.g., sand, vermiculite).[11] Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste disposal. Decontaminate the area with a detergent solution followed by water.[11]

-

Large Spills: Evacuate the immediate area and alert laboratory personnel. If safe to do so, turn off ignition sources.[12] Prevent the spill from entering drains.[6] Contact your institution's environmental health and safety (EHS) department immediately.

Reactivity Profile and Synthetic Applications

This compound is a versatile synthetic intermediate due to its distinct functional groups, each offering a handle for further chemical modification.

Caption: Major reaction pathways for this compound.

Suzuki-Miyaura Cross-Coupling

The C3-Brorine atom serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[13] This reaction is a cornerstone of modern medicinal chemistry for creating biaryl structures.

Causality in Protocol Design:

-

Catalyst: Palladium complexes, such as Pd(PPh₃)₄ or those generated in situ from Pd₂(dba)₃ with phosphine ligands (e.g., SPhos), are commonly employed.[13] The choice of ligand is critical; electron-rich, bulky phosphines can enhance catalytic activity, especially for heteroaromatic substrates where catalyst inhibition by the pyridine nitrogen is a concern.

-

Base: An inorganic base like K₃PO₄ or K₂CO₃ is required to activate the boronic acid partner in the catalytic cycle.[13][14]

-

Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is often used to dissolve both the organic and inorganic reaction components.[13]

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro group strongly activates the pyridine ring towards nucleophilic attack. While the bromine at C3 is a leaving group, nucleophilic substitution can also occur at other positions depending on the reaction conditions and the nucleophile.[10][15] This pathway allows for the introduction of various functionalities, including amines, alkoxides, and thiolates.

Reduction of the Nitro Group

The nitro group at the C5 position can be readily reduced to an amine, providing a route to 5-amino-3-bromo-2-methoxypyridine derivatives. This transformation is fundamental for introducing further diversity, for example, through amide bond formation or diazotization reactions.

Common Reduction Protocols:

-

Catalytic Hydrogenation: H₂ gas with a palladium on carbon (Pd/C) catalyst is a highly efficient method.[7] Caution is advised as this method can sometimes lead to dehalogenation (removal of the bromine). Using Raney Nickel may be a milder alternative to avoid dehalogenation.[7]

-

Metal/Acid Reduction: Metals like iron (Fe) or zinc (Zn) in the presence of an acid like acetic acid (AcOH) provide a chemoselective and milder alternative for reducing the nitro group while preserving the C-Br bond.[7]

Waste Management and Disposal

Proper disposal is a critical final step in the safe handling workflow. All waste generated from procedures involving this compound must be treated as hazardous.

-

Waste Segregation: As a halogenated organic compound, all waste streams containing this compound (including residual solids, contaminated consumables, and reaction liquors) must be collected in a designated "Halogenated Organic Waste" container.[16][17] Do not mix with non-halogenated waste to prevent complicating the disposal process.[18]

-

Container Management: Waste containers must be made of compatible materials, kept securely closed when not in use, and clearly labeled with "Hazardous Waste" and the full chemical names of the contents.[12] Liquid waste containers should not be filled beyond 75% capacity to allow for vapor expansion.[12]

-

Final Disposal: All hazardous waste must be disposed of through your institution's licensed professional waste disposal service in accordance with all local, state, and national regulations.[5][17] Do not attempt to dispose of this chemical down the drain or as regular solid waste.

References

- 1. 5-BROMO-2-METHOXY-3-NITRO-PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound | China | Manufacturer | Henan Fengda Chemical Co., Ltd [m.chemicalbook.com]

- 4. frontierspecialtychemicals.com [frontierspecialtychemicals.com]

- 5. Page loading... [guidechem.com]

- 6. PubChemLite - this compound (C6H5BrN2O3) [pubchemlite.lcsb.uni.lu]

- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 8. This compound [oakwoodchemical.com]

- 9. rsc.org [rsc.org]

- 10. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 12. nipissingu.ca [nipissingu.ca]

- 13. benchchem.com [benchchem.com]

- 14. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. bucknell.edu [bucknell.edu]

- 17. ehs.oregonstate.edu [ehs.oregonstate.edu]

- 18. braun.matse.illinois.edu [braun.matse.illinois.edu]

An In-Depth Technical Guide to 3-Bromo-2-methoxy-5-nitropyridine for Advanced Research and Development

Introduction

3-Bromo-2-methoxy-5-nitropyridine is a highly functionalized heterocyclic compound of significant interest to the scientific community, particularly those in pharmaceutical and agrochemical research. Its pyridine core is strategically substituted with a bromine atom, a methoxy group, and a nitro group, creating a molecule with versatile reactivity and vast synthetic potential.[1] This guide provides an in-depth analysis of its chemical and physical properties, validated synthesis protocols, analytical characterization, and critical safety procedures. The unique electronic nature of the substituents makes this compound an invaluable intermediate for constructing complex molecular architectures, particularly in the development of novel bioactive agents.[2][3]

Physicochemical and Structural Characteristics

This compound is a crystalline solid, typically appearing pale yellow to light brown.[1] The molecule's architecture is key to its chemical behavior. The electron-donating methoxy group at the 2-position and the electron-withdrawing nitro group at the 5-position significantly influence the electron density of the pyridine ring, while the bromine atom at the 3-position serves as an excellent leaving group for cross-coupling reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 15862-50-7 | [4][5][6][7] |

| Molecular Formula | C₆H₅BrN₂O₃ | [4][8] |

| Molecular Weight | 233.02 g/mol | [9] |

| Appearance | Off-white to light yellow solid | [1] |

| Melting Point | 89°C | [7] |

| Boiling Point | 285.0 ± 35.0 °C (Predicted) | [7] |

| Density | 1.7 ± 0.1 g/cm³ (Predicted) | [7] |

| Solubility | Sparingly soluble in water | [1] |

| Storage | Inert atmosphere, Room Temperature | [1] |

Synthesis and Mechanistic Insights

The most common and efficient synthesis of this compound is achieved through the electrophilic bromination of 2-methoxy-5-nitropyridine.[1] This reaction leverages the directing effects of the existing substituents on the pyridine ring.

Causality in Experimental Design

The choice of N-Bromosuccinimide (NBS) as the brominating agent is critical. Unlike elemental bromine (Br₂), NBS provides a low, steady concentration of electrophilic bromine, which minimizes side reactions and enhances regioselectivity.[10] The reaction is an electrophilic aromatic substitution. The methoxy group at C2 is an ortho-, para-director, and a strong activator. The nitro group at C5 is a meta-director and a strong deactivator. The combined effect directs the incoming electrophile (bromine) to the C3 position, which is ortho to the activating methoxy group and meta to the deactivating nitro group.

Detailed Experimental Protocol: Synthesis of this compound

This protocol describes the bromination of 2-methoxy-5-nitropyridine using N-Bromosuccinimide (NBS).

Materials:

-

2-methoxy-5-nitropyridine

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (anhydrous)

-

Catalytic amount of acid (e.g., H₂SO₄)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask, magnetic stirrer, reflux condenser, dropping funnel

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methoxy-5-nitropyridine (1.0 eq) in anhydrous acetonitrile.

-

Reagent Addition: While stirring, add N-Bromosuccinimide (1.05 eq) to the solution in portions at room temperature.

-

Initiation: Add a catalytic amount of a strong acid like sulfuric acid to initiate the electrophilic substitution.

-

Reaction Progression: Heat the mixture to a gentle reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate) three times.

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by recrystallization or column chromatography to yield pure this compound.

Synthesis Workflow Diagram

References

- 1. Page loading... [guidechem.com]

- 2. mdpi.com [mdpi.com]

- 3. Nitropyridines in the Synthesis of Bioactive Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound [oakwoodchemical.com]

- 5. This compound | 15862-50-7 [sigmaaldrich.com]

- 6. 15862-50-7|this compound|BLD Pharm [bldpharm.com]

- 7. This compound | China | Manufacturer | Henan Fengda Chemical Co., Ltd [m.chemicalbook.com]

- 8. PubChemLite - this compound (C6H5BrN2O3) [pubchemlite.lcsb.uni.lu]

- 9. 5-BROMO-2-METHOXY-3-NITRO-PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

3-Bromo-2-methoxy-5-nitropyridine material safety data sheet (MSDS)

An In-Depth Technical Guide to the Safe Handling of 3-Bromo-2-methoxy-5-nitropyridine

This document provides a comprehensive safety and handling guide for this compound (CAS No. 15862-50-7), a key intermediate in pharmaceutical and agrochemical research.[1] Designed for researchers, scientists, and drug development professionals, this guide moves beyond a standard Material Safety Data Sheet (MSDS) to offer a deeper, causality-driven framework for risk assessment and mitigation. Our focus is on not just what to do, but why specific precautions are scientifically mandated.

Core Hazard Profile & Chemical Identity

This compound is a halogenated and nitrated pyridine derivative, a structural class of compounds widely used as building blocks in organic synthesis.[1] It exists as a light yellow to off-white crystalline solid at room temperature.[1][2] Its utility in creating more complex molecules is derived from the reactivity conferred by its functional groups: the bromo group serves as a leaving group for cross-coupling reactions, while the nitro group can be reduced to an amine for further functionalization.

However, this same chemical reactivity is the foundation of its toxicological profile. The primary hazards are associated with its irritant properties, which are common for electrophilic aromatic compounds.

| Property | Value | Source |

| CAS Number | 15862-50-7 | [3][4] |

| Molecular Formula | C6H5BrN2O3 | [3][4] |

| Molecular Weight | 233.02 g/mol | [3][5] |

| Appearance | Light yellow crystalline solid | [1] |

| Melting Point | 89°C | [2][3] |

| Boiling Point | ~285.0 °C (Predicted) | [2][3] |

| Storage Temperature | Room Temperature, Inert Atmosphere | [1][2] |

Globally Harmonized System (GHS) Hazard Analysis

Under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the signal word "Warning".[2][6] This classification stems from three primary hazard statements, which form the basis of all handling protocols.

| GHS Classification | Hazard Code | Hazard Statement | Rationale |

| Skin Irritation | H315 | Causes skin irritation | Halogenated aromatic compounds can penetrate the lipid layers of the skin, causing local irritation and inflammation. |

| Eye Irritation | H319 | Causes serious eye irritation | The fine crystalline nature of the solid can cause mechanical abrasion, while its chemical properties can lead to significant irritation of the mucous membranes of the eyes. |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | Inhalation of the dust can irritate the respiratory tract, a common hazard for fine organic solids. The nitro group can exacerbate this effect. |

Diagram 1: GHS Hazard Identification Workflow

Caption: Logical flow from chemical properties to GHS hazard classification.

Proactive Risk Mitigation: Engineering and Administrative Controls

The most effective safety protocols are those that remove or minimize the hazard at its source. Reliance on PPE alone is insufficient.

3.1. Engineering Controls: The Primary Barrier

-

Chemical Fume Hood: All weighing, transferring, and reaction setup involving this compound must be performed inside a certified chemical fume hood.[3] This is non-negotiable. The hood provides critical containment of airborne particulates and vapors, directly mitigating the H335 respiratory hazard.

-

Ventilation: The laboratory must have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.[6] This serves as a secondary layer of protection.

3.2. Administrative Controls: Standardizing Safe Practices

-

Designated Areas: All work with this compound should be restricted to a designated and clearly labeled area of the laboratory.

-

Restricted Access: Only trained personnel who have read and understood this safety guide and the corresponding MSDS should be permitted to handle the compound.[4]

-

Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[7] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3][7]

Personal Protective Equipment (PPE): The Final Defense

PPE is essential to protect against direct contact. The selection of appropriate PPE must be a conscious, protocol-driven decision.

| Protection Type | Specification | Standard | Rationale |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a face shield. | EN 166 (EU) or NIOSH (US).[6][8] | Protects against splashes and airborne dust, mitigating the H319 (serious eye irritation) hazard. |

| Skin Protection | Chemical-impermeable gloves (Nitrile is a suitable choice for incidental contact). Fire/flame resistant lab coat. | EN 374 (EU).[8] | Prevents direct skin contact, mitigating the H315 (skin irritation) hazard. A lab coat contains contamination on personal clothing. |

| Respiratory Protection | A NIOSH/MSHA approved respirator (e.g., N95 for dust) should be used if working outside a fume hood or during a large spill clean-up.[9] | NIOSH (US) or EN 149 (EU).[10] | Mitigates the H335 (respiratory irritation) hazard in situations where engineering controls are insufficient. |

Experimental Protocols: A Step-by-Step Guide to Safety

5.1. Protocol for Safe Handling and Use

-

Preparation: Before handling, ensure the fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items. Don all required PPE as specified in Section 4.

-

Weighing: Tare the balance with a weigh boat inside the fume hood. Carefully transfer the solid from the stock bottle to the weigh boat using a clean spatula. Avoid creating dust.[6] Close the stock bottle immediately.

-

Transfer: If transferring the solid to a reaction vessel, do so carefully within the fume hood. If making a solution, add the solvent to the solid slowly to prevent splashing.

-

Post-Handling: Clean any residual solid from the spatula and work surface with a damp cloth (if compatible) or appropriate solvent. Dispose of contaminated wipes as hazardous waste.

-

Glove Removal: Remove gloves using the proper technique (without touching the outer surface) and dispose of them in the designated waste container.[9]

-

Hand Washing: Immediately wash hands thoroughly with soap and water.

5.2. Protocol for Safe Storage

-

Container: Store the compound in its original, tightly sealed container.[1][6]

-

Location: Keep in a cool, dry, and well-ventilated place.[1][6] A dedicated cabinet for solid reagents is appropriate.

-

Incompatibilities: Segregate from strong oxidizing agents, bases, and reactive metals.[1][3] Heat, flames, and sparks must be avoided in the storage area.[3]

-

Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and GHS hazard pictograms.

Emergency Response Protocols

Rapid and correct response during an emergency is critical.

6.1. First-Aid Measures

-

Inhalation: Immediately move the person to fresh air.[6] If breathing is difficult, provide oxygen. If symptoms persist, seek medical attention.[3]

-

Skin Contact: Take off contaminated clothing immediately.[6] Wash the affected area with plenty of soap and water for at least 15 minutes.[3] If skin irritation occurs, get medical advice.[1]

-

Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[1][6] Continue rinsing and seek immediate medical attention.[3]

-

Ingestion: Rinse mouth with water. Do not induce vomiting.[6] Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[6]

6.2. Accidental Release (Spill) Protocol

Diagram 2: Emergency Spill Response Workflow

Caption: Decision workflow for handling an accidental laboratory spill.

6.3. Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[6]

-

Hazards from Combustion: Fire may produce toxic and corrosive fumes, including carbon monoxide, nitrogen oxides (NOx), and hydrogen bromide.[3]

-

Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[6][9]

Toxicological and Ecological Considerations

While acute toxicity data points primarily to irritant effects, there is limited information on the long-term or chronic effects of exposure to this compound.[1] It is not currently classified as a known carcinogen by IARC or the EPA.[1] However, prolonged or high-dose exposure could potentially lead to systemic toxicity affecting the liver and kidneys.[1]

Ecological data is largely unavailable. Therefore, it is imperative that the compound and its waste are handled in a manner that prevents environmental release.[3][6] Do not allow the material to enter drains or water courses.[3] All waste must be disposed of through a licensed hazardous waste disposal authority, in accordance with all applicable national and regional regulations.[3]

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 3. This compound | China | Manufacturer | Henan Fengda Chemical Co., Ltd [chemicalbook.com]

- 4. calpaclab.com [calpaclab.com]

- 5. 5-Bromo-3-methoxy-2-nitropyridine | C6H5BrN2O3 | CID 817774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. benchchem.com [benchchem.com]

- 9. capotchem.com [capotchem.com]

- 10. fishersci.com [fishersci.com]

Methodological & Application

Application Notes & Protocols: Strategic Synthesis of Antiviral Compounds Utilizing 3-Bromo-2-methoxy-5-nitropyridine

Abstract

The pyridine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique electronic properties and ability to engage in critical binding interactions with biological targets.[1][2][3] This guide provides an in-depth exploration of 3-Bromo-2-methoxy-5-nitropyridine, a highly functionalized and versatile starting material for the synthesis of novel antiviral compounds. We will detail the strategic application of its distinct functional groups—the nitro group for activating nucleophilic substitution, the bromine atom as a handle for cross-coupling reactions, and the methoxy group as a precursor to the biologically significant pyridone moiety. This document provides researchers, scientists, and drug development professionals with core synthetic strategies, detailed experimental protocols, and insights into creating compound libraries for antiviral screening.

Introduction: The Strategic Value of this compound

This compound is a powerful building block for antiviral drug discovery, offering three distinct and orthogonally reactive sites on a single pyridine core. The strategic value of this reagent lies in the specific roles each functional group plays in synthetic transformations:

-

The Nitro Group (-NO₂): As a potent electron-withdrawing group, it strongly activates the pyridine ring, making it highly susceptible to nucleophilic aromatic substitution (SNAr).[1][4][5] Furthermore, it can be readily reduced to an amine, providing a key vector for further diversification through amide coupling or other functionalizations.[6]

-

The Bromine Atom (-Br): Positioned at C3, the bromine atom is an excellent leaving group and a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[7][8] This enables the facile introduction of diverse aryl and heteroaryl fragments, which are crucial for modulating the pharmacological profile of the target compounds.

-

The Methoxy Group (-OCH₃): The 2-methoxy group serves multiple purposes. It influences the ring's electronics and can itself be a target for nucleophilic displacement.[4] Critically, it serves as a masked pyridone.[9] Demethylation at a late synthetic stage can unmask a 2-pyridone (or its 2-hydroxypyridine tautomer), a pharmacophore present in numerous antiviral agents, including analogues of Favipiravir.[10][11]

This combination of functionalities allows for a modular and logical approach to building complex molecular architectures with potential therapeutic value against a range of viral pathogens.

Core Synthetic Methodologies & Mechanistic Considerations

The strategic application of this compound revolves around three primary transformations. The sequence of these reactions can be tailored to achieve the desired molecular complexity.

Nucleophilic Aromatic Substitution (SNAr)